- Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors, World Intellectual Property Organization, , ,

Cas no 96799-04-1 (3-(3-Methoxyphenyl)-1H-pyrazol-5-amine)

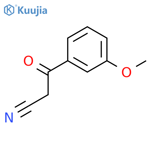

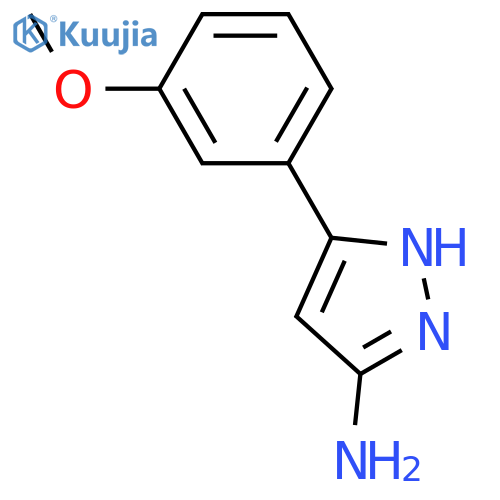

96799-04-1 structure

Nome del prodotto:3-(3-Methoxyphenyl)-1H-pyrazol-5-amine

Numero CAS:96799-04-1

MF:C10H11N3O

MW:189.213841676712

MDL:MFCD11519239

CID:800619

PubChem ID:3748232

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine

- 1H-Pyrazol-3-amine,5-(3-methoxyphenyl)-

- 5-(3-methoxyphenyl)-1H-Pyrazol-3-amine

- 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine

- 3-(3-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: HCl)

- 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine (ACI)

- 3-Amino-5-(3-methoxyphenyl)-1H-pyrazole

- 5-(3-Methoxyphenyl)-1H-pyrazol-3-ylamine

- SCHEMBL1855459

- MFCD11519239

- 1H-Pyrazol-3-amine, 5-(3-methoxyphenyl)-

- STK501295

- AKOS000264696

- MFCD00122783

- AKOS000182327

- 3-(3-methoxyphenyl)-1H-pyrazol-5-amine

- SY065979

- AB03501

- SCHEMBL17397952

- CHEMBL4454136

- DTXSID80395880

- KTRHWGYZQAKQQQ-UHFFFAOYSA-N

- 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine, AldrichCPR

- ALBB-007421

- DB-080433

- 96799-04-1

- BBL022244

- DS-1221

- EN300-1150397

- FS-2515

- 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine

-

- MDL: MFCD11519239

- Inchi: 1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)

- Chiave InChI: KTRHWGYZQAKQQQ-UHFFFAOYSA-N

- Sorrisi: N1=C(N)C=C(C2C=C(OC)C=CC=2)N1

Proprietà calcolate

- Massa esatta: 189.09000

- Massa monoisotopica: 189.09

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 14

- Conta legami ruotabili: 2

- Complessità: 188

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 63.9A^2

- XLogP3: 1.5

Proprietà sperimentali

- Colore/forma: No data available

- Densità: 1.2±0.1 g/cm3

- Punto di fusione: No data available

- Punto di ebollizione: 456.7±35.0 °C at 760 mmHg

- Punto di infiammabilità: 230.0±25.9 °C

- Indice di rifrazione: 1.63

- PSA: 63.93000

- LogP: 2.24870

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

-

Dichiarazione di avvertimento:

P264Pulire accuratamente dopo il trattamento

P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva

P305Se entra negli occhi

P351Sciacquare attentamente con acqua per alcuni minuti

P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare

P337Se l'irritazione oculare persiste

P313Ottenere consiglio medico/cure - Codice categoria di pericolo: 22

- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Conservare a 4 ° C, migliore conservazione a -4 ° C

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Dati doganali

- CODICE SA:2933199090

- Dati doganali:

Codice doganale cinese:

2933199090Panoramica:

2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 059851-1g |

5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |

96799-04-1 | 95% | 1g |

£52.00 | 2022-03-01 | |

| eNovation Chemicals LLC | Y0984012-5g |

5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |

96799-04-1 | 95% | 5g |

$500 | 2024-08-02 | |

| TRC | M350200-50mg |

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine |

96799-04-1 | 50mg |

$ 65.00 | 2022-06-03 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0173-1g |

5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |

96799-04-1 | 96% | 1g |

381.62CNY | 2021-05-08 | |

| abcr | AB406607-5 g |

5-(3-Methoxyphenyl)-1H-pyrazol-3-amine; 95% |

96799-04-1 | 5g |

€212.00 | 2022-03-02 | ||

| Chemenu | CM188761-1g |

5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |

96799-04-1 | 95+% | 1g |

$243 | 2021-08-05 | |

| Chemenu | CM188761-5g |

5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |

96799-04-1 | 95+% | 5g |

$911 | 2021-08-05 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M843525-250mg |

5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |

96799-04-1 | 98% | 250mg |

¥99.00 | 2022-09-01 | |

| eNovation Chemicals LLC | Y1131208-5g |

5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |

96799-04-1 | 95% | 5g |

$180 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0173-5g |

5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |

96799-04-1 | 96% | 5g |

1102.46CNY | 2021-05-08 |

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrochloric acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 4 h, 95 °C

Riferimento

- Preparation of pyrazolopyrimidines, pyrazolopyridines, and related compounds and compositions containing them for the treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux; reflux → rt

Riferimento

- Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux

Riferimento

- Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 5 min, 150 °C

Riferimento

- Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation, Beilstein Journal of Organic Chemistry, 2018, 14, 1222-1228

Metodo di produzione 6

Condizioni di reazione

1.1 Solvents: 1-Butanol ; 1 - 3 h, 70 °C

1.2 Reagents: 1-Methylpiperazine ; 2 - 6 h, reflux; reflux → rt

1.2 Reagents: 1-Methylpiperazine ; 2 - 6 h, reflux; reflux → rt

Riferimento

- Minimizing side reactions in classical pyrazole synthesis from β-oxonitriles: the use of acetylhydrazine, Letters in Organic Chemistry, 2008, 5(7), 594-598

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 - 8 h, 80 °C

Riferimento

- Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; -78 °C; 20 min, -78 °C

1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C

1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux

1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C

1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux

Riferimento

- Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789), Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene , Tetrahydrofuran , Heptane ; -78 °C; 1 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt

1.5 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt; 3 h, rt → 80 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt

1.5 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt; 3 h, rt → 80 °C

Riferimento

- Novel potent neuropeptide Y Y5 receptor antagonists: Synthesis and structure-activity relationships of phenylpiperazine derivatives, Bioorganic & Medicinal Chemistry, 2006, 14(22), 7501-7511

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Preparation of pyrazolopyrimidine compounds as GIP function inhibitor for the treatment of obesity, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Hydrazine Solvents: Ethanol ; reflux

Riferimento

- Design, synthesis, and evaluation of 2-aryl-7-(3',4'-dialkoxyphenyl)-pyrazolo[1,5-a]pyrimidines as novel PDE-4 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 922-926

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 6 h, reflux

1.2 Reagents: Acetone ; rt

1.2 Reagents: Acetone ; rt

Riferimento

- Development of Inhibitors against Mycobacterium abscessus tRNA (m1G37) Methyltransferase (TrmD) Using Fragment-Based Approaches, Journal of Medicinal Chemistry, 2019, 62(15), 7210-7232

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Hydrazine Solvents: Ethanol ; rt → reflux; 1 d, reflux

Riferimento

- Preparation of 3-(heteroarylamino)methylene-1,3-dihydro-2H-indol-2-ones as tyrosine kinase inhibitors for regulating, modulating and/or inhibiting abnormal cell proliferation, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor, United States, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 6 h, reflux

1.2 Solvents: Acetone ; rt

1.2 Solvents: Acetone ; rt

Riferimento

- Development of inhibitors against Mycobacterium abscessus tRNA (m1G37) methyltransferase (TrmD) using fragment-based approaches, ChemRxiv, 2019, , 1-79

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Raw materials

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Preparation Products

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Letteratura correlata

-

1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

96799-04-1 (3-(3-Methoxyphenyl)-1H-pyrazol-5-amine) Prodotti correlati

- 129117-13-1(3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine)

- 886620-76-4(3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one)

- 1564064-66-9(3-5-chloro-2-(difluoromethoxy)phenylprop-2-enal)

- 91799-52-9(2-Bromo-5-ethoxy-1,3-dimethylbenzene)

- 533869-35-1(4-benzyl(ethyl)sulfamoyl-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 1261584-65-9(2-Chloro-3'-fluoro-2'-hydroxypropiophenone)

- 1804469-82-6(Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate)

- 2137584-46-2(4-tert-butyl-1-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid)

- 1782591-03-0(N-(azepan-2-yl)methyl-2-methylpropanamide)

- 1807299-93-9(Ethyl 3-cyano-5-mercapto-2-methoxybenzoate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:96799-04-1)3-(3-Methoxyphenyl)-1H-pyrazol-5-amine

Purezza:99%

Quantità:25g

Prezzo ($):526.0